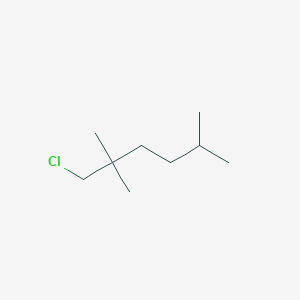
1-Chloro-2,2,5-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,2,5-trimethylhexane is an organic compound classified as a chloroalkane It is characterized by the presence of a chlorine atom attached to a hexane backbone with three methyl groups at the 2nd and 5th positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,5-trimethylhexane can be synthesized through the chlorination of 2,2,5-trimethylhexane. The reaction typically involves the use of chlorine gas (Cl₂) under ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three stages: initiation, propagation, and termination .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled chlorination of 2,2,5-trimethylhexane in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .
化学反応の分析
Types of Reactions: 1-Chloro-2,2,5-trimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. Common reactions include nucleophilic substitution (S_N1 and S_N2) and elimination reactions (E1 and E2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used. The reaction conditions vary depending on the desired mechanism (S_N1 or S_N2).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or other substituted alkanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,2,5-trimethylhex-1-ene.
科学的研究の応用
1-Chloro-2,2,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives are being explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-2,2,5-trimethylhexane involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
- 1-Chloro-2,2,4-trimethylpentane
- 1-Chloro-2,2,3-trimethylbutane
- 1-Chloro-2,2,6-trimethylheptane
Comparison: 1-Chloro-2,2,5-trimethylhexane is unique due to its specific arrangement of methyl groups and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
特性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC名 |
1-chloro-2,2,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChIキー |
NUXIPEKYTWQUBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


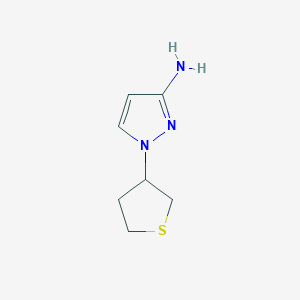
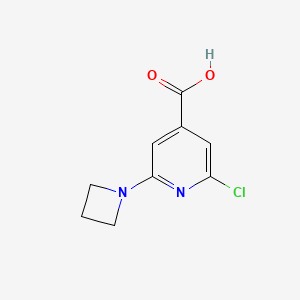
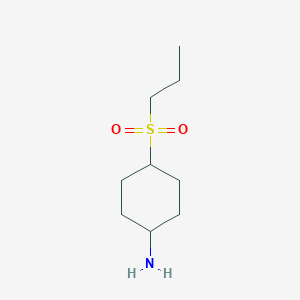

![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
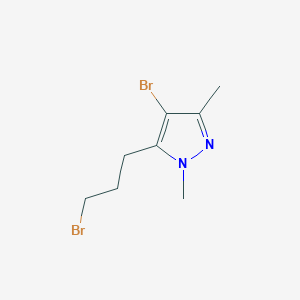
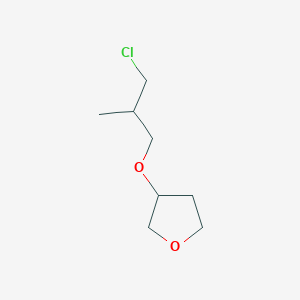

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)


![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
